Ribose-1-phosphate

Thermal Stability Half-Life Prebiotic Chemistry

Ribose-1-phosphate (R1P, α-D-ribose-1-phosphate) is the exclusive α-anomeric sugar donor for nucleoside phosphorylases in salvage synthesis of antiviral and anticancer nucleoside analogues. Procure R1P synthesized via deamination-driven biocatalytic cascade (≥79% yield) as a chromatography-free substrate. The compound exhibits thermal stability up to 11.7 h at 98°C, enabling hyperthermophilic enzyme assays (e.g., Thermotoga maritima variants). Strict α-anomeric purity ensures stereoselective glycosidic bond formation; close analogs like glucose-1-phosphate or deoxyribose-1-phosphate are not suitable replacements. Ideal for phosphopentomutase/PNP isoform characterization and prebiotic phosphorylation modeling.

Molecular Formula C5H11O8P
Molecular Weight 230.11 g/mol
Cat. No. B8699412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibose-1-phosphate
Molecular FormulaC5H11O8P
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)OP(=O)(O)O)O)O)O
InChIInChI=1S/C5H11O8P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1
InChIKeyYXJDFQJKERBOBM-TXICZTDVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ribose-1-Phosphate (R1P): A Critical Nucleoside Salvage Intermediate for Nucleotide Analog Synthesis and Enzyme Characterization


Ribose-1-phosphate (R1P, α-D-ribose-1-phosphate) is a pentose phosphate ester that serves as a central intermediate in nucleoside salvage pathways, formed via the reversible phosphorolysis of nucleosides by nucleoside phosphorylases . As the 1-phospho derivative of α-D-ribose, R1P exists predominantly as the α-anomer under physiological conditions and is enzymatically interconverted with ribose-5-phosphate (R5P) by phosphopentomutase, linking nucleoside catabolism to the pentose phosphate pathway and nucleotide biosynthesis .

Why Ribose-1-Phosphate Cannot Be Substituted by Ribose-5-Phosphate or Other Sugar Phosphates in Critical Assays and Biocatalysis


Although ribose-1-phosphate and ribose-5-phosphate are readily interconverted by phosphopentomutase, they occupy distinct metabolic nodes with non-overlapping enzymatic specificities . R1P is the exclusive sugar donor for nucleoside phosphorylases in the salvage synthesis of nucleoside analogues, while R5P feeds into de novo nucleotide biosynthesis via PRPP synthetase . Moreover, key industrial enzymes—including uridine phosphorylase and purine nucleoside phosphorylase—exhibit strict substrate specificity for the anomeric configuration of R1P, rendering close analogs like glucose-1-phosphate or deoxyribose-1-phosphate unsuitable replacements in biocatalytic cascades . Substitution without empirical validation introduces confounding variables in enzyme kinetics, thermodynamic equilibria, and product stereochemistry.

Quantitative Evidence for Selecting Ribose-1-Phosphate Over Analogs: Stability, Kinetics, Synthesis Yield, and Enzyme Compatibility


Thermal Stability: Ribose-1-Phosphate Exhibits >5-Fold Longer Half-Life Than Ribose-5-Phosphate at Near-Boiling Temperatures

Ribose-1-phosphate (R1P) demonstrates markedly superior thermal stability compared to its isomer ribose-5-phosphate (R5P) under comparable conditions. At 98°C, R1P half-life ranges from 1.8 to 11.7 hours depending on pH . In contrast, R5P decomposition at 100°C and pH 7.0 proceeds with a half-life of only 73 minutes (1.22 hours) .

Thermal Stability Half-Life Prebiotic Chemistry

Biocatalytic Synthesis: Cascade Method Delivers 79% Isolated Yield and 94% Purity of α-Anomerically Pure Ribose-1-Phosphate, Surpassing Conventional Low-Yield Routes

Conventional chemical synthesis of R1P suffers from low yields and poor anomeric selectivity. A 2024 deamination-driven biocatalytic cascade achieves near-total conversion of natural guanosine to α-anomerically pure R1P, delivering isolated yields of up to 79% and a purity of 94% without chromatography .

Biocatalysis Nucleoside Analogue Synthesis Green Chemistry

Phosphopentomutase Kinetics: Thermophilic Enzyme Displays 9-Fold Higher Km but 185 s⁻¹ kcat for Ribose-1-Phosphate Compared to Mesophilic Isoforms

The kinetic parameters of phosphopentomutase (PPM) for R1P vary significantly across species. A hyperthermophilic PPM from Thermotoga maritima exhibits a Km of 1.2 mM and kcat of 185 s⁻¹ at 90°C . In contrast, rat liver PPM displays a Km of 0.13 mM for R1P at 37°C .

Enzyme Kinetics Thermophilic Enzymes Phosphopentomutase

Purine Nucleoside Phosphorylase Substrate Recognition: R1P, Deoxyribose-1-Phosphate, and Xylose-1-Phosphate Exhibit Comparable Km Values (~0.8 mM)

In a partially purified purine nucleoside phosphorylase (PNP) from Acholeplasma laidlawii, the Km values for ribose-1-phosphate, deoxyribose-1-phosphate, and xylose-1-phosphate were 0.80 mM, 0.82 mM, and 0.81 mM, respectively .

Enzyme Specificity Nucleoside Phosphorylase Pentose Phosphate

Microdroplet Thermodynamics: Ribose-1-Phosphate Formation Becomes Spontaneous (ΔG = -1.1 kcal/mol) in Aqueous Microdroplets vs. Endergonic in Bulk Solution (ΔG = +5.4 kcal/mol)

In aqueous microdroplets, the phosphorylation of D-ribose to ribose-1-phosphate proceeds with a yield of over 6% and a ΔG of -1.1 kcal/mol at room temperature. In contrast, the same reaction in bulk solution is thermodynamically unfavorable with a ΔG of +5.4 kcal/mol .

Microdroplet Chemistry Prebiotic Synthesis Thermodynamics

Optimal Use Cases for Ribose-1-Phosphate Based on Quantitative Differentiation


Industrial Biocatalytic Synthesis of Nucleoside Analogues

Procure R1P synthesized via the deamination-driven biocatalytic cascade (≥79% yield, 94% purity) as a cost-effective, chromatography-free substrate for nucleoside phosphorylase-mediated production of antiviral and anticancer nucleoside drugs . The α-anomeric purity ensures stereoselective glycosidic bond formation.

High-Temperature Enzyme Assays and Thermophilic Bioprocessing

Utilize R1P in phosphopentomutase or nucleoside phosphorylase assays at elevated temperatures (up to 90°C) with hyperthermophilic enzyme variants (e.g., from Thermotoga maritima). The compound's thermal half-life of up to 11.7 hours at 98°C ensures minimal hydrolytic degradation during extended incubations .

Prebiotic Chemistry and Origin-of-Life Studies

Employ R1P in microdroplet-based phosphorylation experiments to model primordial metabolic pathways. The spontaneous formation of R1P in aqueous microdroplets (ΔG = -1.1 kcal/mol) provides a plausible route for prebiotic nucleotide synthesis, circumventing the thermodynamic barrier present in bulk solution .

Purine Nucleoside Phosphorylase (PNP) Substrate Specificity Profiling

Use high-purity R1P (free from deoxyribose-1-phosphate contamination) as a reference substrate to characterize PNP isoforms. Comparative Km studies (e.g., R1P vs. deoxyribose-1-phosphate) enable differentiation of adenine-specific vs. broad-specificity PNPs, critical for enzyme engineering and drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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